2,3-Dimethyl-4-tosyltetrahydrofuran
Description
2,3-Dimethyl-4-tosyltetrahydrofuran is a substituted tetrahydrofuran derivative characterized by methyl groups at positions 2 and 3 and a tosyl (p-toluenesulfonyl) group at position 2. The tosyl group enhances its reactivity in nucleophilic substitution or elimination reactions, while the methyl substituents influence steric and electronic properties.
Properties
CAS No. |
89478-99-9 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2,3-dimethyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C13H18O3S/c1-9-4-6-12(7-5-9)17(14,15)13-8-16-11(3)10(13)2/h4-7,10-11,13H,8H2,1-3H3 |
InChI Key |
JQVCESDJGGQVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC1S(=O)(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-tosyltetrahydrofuran typically involves the tosylation of 2,3-dimethyl tetrahydrofuran. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This can be achieved by reacting 2,3-dimethyl tetrahydrofuran with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-tosyltetrahydrofuran can undergo several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the tosyl group or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized tetrahydrofuran derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2,3-Dimethyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-tosyltetrahydrofuran involves its interaction with various molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the introduction of different functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the methyl and tosyl groups, which can affect its behavior in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs such as other substituted tetrahydrofurans or sulfonylated heterocycles.
Structural Analog: 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Substituents : Bromine atoms at positions 3 and 4, phenyl groups at positions 2 and 3.
- Bond Angles : Key angles include C9–C10–C11 (120.6°), C14–C13–C18 (118.6°), and C23–C24–C19 (120.5°), indicating a distorted tetrahedral geometry due to steric bulk from phenyl groups .
- Reactivity : Bromine substituents likely favor electrophilic reactions, contrasting with the sulfonate group in 2,3-Dimethyl-4-tosyltetrahydrofuran, which directs nucleophilic pathways.
Functional Analog: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Substituents : Hydroxyl groups, hydroxymethyl, and a purine base.
- Applications : This compound (CAS 550-33-4) is a nucleoside analog with antiviral or anticancer applications, highlighting how functional groups on tetrahydrofuran dictate biological activity.
Limitations of Available Evidence
Comparisons here are extrapolated from structurally related compounds in the evidence, which lack quantitative data (e.g., melting points, solubility, reaction yields) for a rigorous analysis.
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